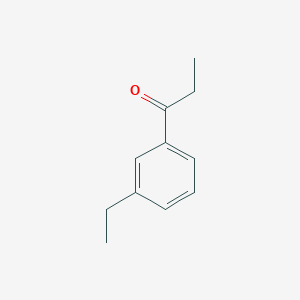

3'-Ethylpropiophenone

Description

Properties

IUPAC Name |

1-(3-ethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-6-5-7-10(8-9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTISUYDJMSUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In industrial settings, the production of 3’-Ethylpropiophenone follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment with precise temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3’-Ethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3’-ethylpropiophenol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed:

Oxidation: Formation of 3’-ethylbenzoic acid.

Reduction: Formation of 3’-ethylpropiophenol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

3'-Ethylpropiophenone serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

2. Photochemical Applications

The compound is also used in photochemical reactions, particularly in the synthesis of light-sensitive materials. Its ability to absorb UV light makes it useful in the development of photoinitiators for polymerization processes.

Biological Applications

1. Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential due to its structural similarity to other bioactive compounds. Studies have shown that derivatives of this compound can interact with biological systems, suggesting possible applications in drug development.

2. Insecticidal Properties

Compounds similar to this compound have demonstrated insecticidal activities by affecting adrenergic receptors in target organisms. This suggests potential applications in pest control and agrochemical formulations.

Catalytic Applications

1. Role in Catalysis

this compound has been explored as a catalyst in various chemical reactions, including the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. Its effectiveness has been noted in achieving high yields of desired products, demonstrating its utility in synthetic chemistry.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Pharmaceutical synthesis |

| Photochemistry | Used as a photoinitiator for polymerization processes | Production of UV-cured coatings |

| Biological Research | Potential therapeutic agent; insecticidal properties | Development of new agrochemicals |

| Catalysis | Catalyst for carbon-carbon bond formation | Suzuki–Miyaura coupling |

Case Studies

Case Study 1: Photoinitiators Development

A study focused on the use of this compound as a photoinitiator demonstrated its effectiveness in initiating polymerization under UV light. The results indicated a significant increase in polymer yield compared to traditional initiators, showcasing its potential for industrial applications.

Case Study 2: Insecticidal Activity

Research on structurally similar compounds revealed that this compound could exhibit insecticidal properties through interaction with adrenergic receptors. This study highlighted its potential role in developing eco-friendly pest control solutions.

Mechanism of Action

The mechanism of action of 3’-Ethylpropiophenone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparative Data Table

*Inferred from structural analogs.

Insecticidal Activity

- 4'-Ethylpropiophenone: Demonstrated efficacy against Lepidoptera larvae in GC-EAD studies, with significant electrophysiological responses observed in insect antennae .

Pharmaceutical Relevance

- 4'-Ethylpropiophenone: Critical impurity in Eperisone hydrochloride (muscle relaxant), controlled at ≤0.1% per pharmacopeial standards .

- This compound: Identified as an impurity in Metamfepramone and Olutasidenib, requiring stringent quality control .

Biological Activity

3'-Ethylpropiophenone, also known as 1-(3-ethylphenyl)-1-propanone, is an organic compound with the molecular formula C11H14O. It belongs to the ketone family and features a carbonyl group (C=O) attached to an ethyl group and a phenyl ring. This compound is recognized for its diverse applications in chemical synthesis, industrial processes, and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The carbonyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating various biochemical pathways and cellular processes.

Research Findings

- Antimicrobial Properties : Some studies have indicated that aryl ketones, including this compound, exhibit antimicrobial activities. This suggests potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : Research has shown that certain ketones can possess anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.

- Cellular Interactions : The compound's interactions with cellular membranes and proteins have been explored, revealing its potential to influence cell signaling pathways and metabolic processes.

Case Studies

- Study on Antimicrobial Activity : A study conducted on various aryl ketones demonstrated that this compound showed significant antibacterial activity against specific strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In vitro studies have assessed the anti-inflammatory effects of this compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokine production when treated with the compound, suggesting its utility in managing inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | This compound | Antimicrobial, anti-inflammatory |

| Propiophenone | Propiophenone | Limited biological activity |

| 3'-Methylpropiophenone | 3'-Methylpropiophenone | Similar properties but less hydrophobic |

| 4'-Ethylpropiophenone | 4'-Ethylpropiophenone | Different positioning affects reactivity |

Unique Features

The specific positioning of the ethyl group on the phenyl ring in this compound enhances its hydrophobicity compared to other derivatives like propiophenone. This structural characteristic may influence its biological interactions and efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3'-Ethylpropiophenone, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation, using ethylbenzene and propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reaction Conditions : Anhydrous conditions at 0–5°C to minimize side reactions like polyacylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

- Characterization : Confirm structure via H/C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and GC-MS (molecular ion peak at m/z 162) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR : Confirm carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).

- NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl side chain .

- Chromatography :

- GC-MS : Compare retention times with authentic standards and monitor fragmentation patterns (e.g., loss of CO group, m/z 134).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation; PAC-1 (protective action criteria) for similar ketones is ~2.1 mg/m³ .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic Analysis : Monitor acylation rates under varying temperatures (Arrhenius plots) to differentiate electrophilic aromatic substitution mechanisms .

- Isotopic Labeling : Use C-labeled propionyl chloride to track carbonyl group incorporation via NMR or mass spectrometry .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to simulate transition states and compare activation energies with experimental data .

Q. How should researchers address contradictions in spectral data or synthetic yields for this compound?

- Methodological Answer :

- Systematic Review : Replicate experiments under controlled conditions (solvent purity, catalyst activity) to isolate variables causing discrepancies .

- Statistical Analysis : Use ANOVA to assess yield variations across trials; outliers may indicate unaccounted side reactions (e.g., oxidation of ethyl groups) .

- Cross-Validation : Compare spectral data with databases (e.g., NIST Chemistry WebBook) to resolve misassignments .

Q. What role does this compound play in cross-disciplinary studies, such as agrochemical or pharmacological research?

- Methodological Answer :

- Agrochemical Screening : Test as a semiochemical analog in insect electrophysiology (e.g., GC-EAD assays with pest antennae, as in juniper studies) .

- Pharmacological Probes : Modify the ethyl/propionyl groups to study structure-activity relationships (SAR) in drug design. Use in vitro assays (e.g., CYP450 inhibition) with LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.